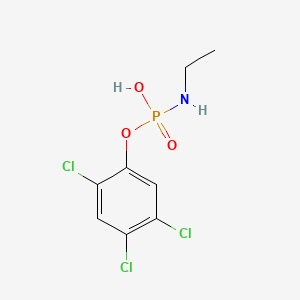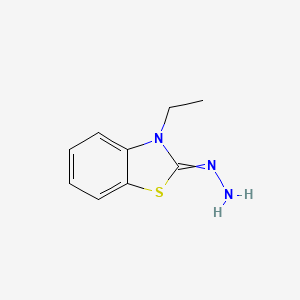
3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with ethyl hydrazinecarboxylate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
- 3-Methyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- 2-Hydrazinylidene-2,3-dihydro-1,3-benzothiazole
- 3-Phenyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole
Comparison: Compared to its analogs, 3-Ethyl-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity. For example, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
28218-93-1 |
|---|---|
Fórmula molecular |
C9H11N3S |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
(3-ethyl-1,3-benzothiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C9H11N3S/c1-2-12-7-5-3-4-6-8(7)13-9(12)11-10/h3-6H,2,10H2,1H3 |
Clave InChI |
XPVHIVCAMDDPMX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



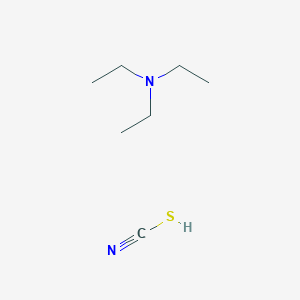
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)

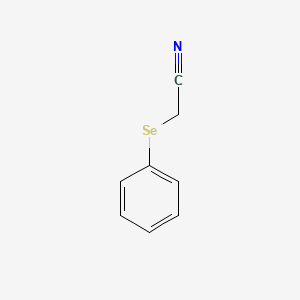
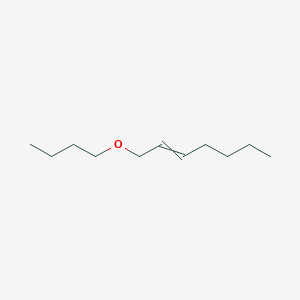

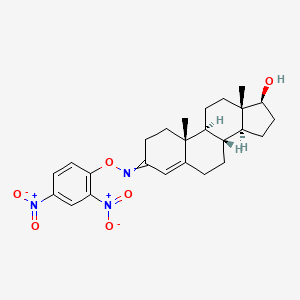
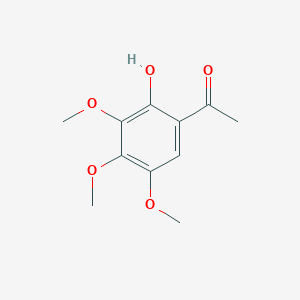

![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)


